1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Catalog No.
S13028297
CAS No.
654650-66-5
M.F
C17H14FN3
M. Wt
279.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazol...

CAS Number

654650-66-5

Product Name

1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

1-(4-fluorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

Molecular Formula

C17H14FN3

Molecular Weight

279.31 g/mol

InChI

InChI=1S/C17H14FN3/c1-11-15-10-19-16-5-3-2-4-14(16)17(15)21(20-11)13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3

InChI Key

BZUTWJRASWFZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=C(C=C4)F

1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound characterized by a pyrazoloquinoline structure. This compound features a fluorophenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazolo ring. The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Oxidation: It can be oxidized to form quinoline derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride can convert it into reduced forms.
  • Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to create more complex structures. Common reagents include palladium catalysts and bases like potassium carbonate.

Research indicates that 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits potential biological activities:

  • Antimicrobial Properties: It has been studied for its efficacy against various microbial strains.
  • Antiviral Effects: Preliminary studies suggest activity against certain viral infections.
  • Anticancer Activity: The compound shows promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and interaction with DNA .

The synthesis of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with 4-fluoroaniline and 3-methyl-2,4-dihydroquinoline.
  • Formation of Intermediate: A condensation reaction occurs between 4-fluoroaniline and a suitable aldehyde or ketone to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the pyrazolo ring.
  • Purification: The final product is purified using recrystallization or chromatography techniques to achieve high purity.

The compound finds diverse applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential therapeutic applications in drug development targeting specific diseases.
  • Industry: Employed in developing materials with desired properties like fluorescence or conductivity.

The mechanism of action for 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves several interactions within biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • DNA Interaction: It can bind to DNA, potentially interfering with replication or transcription processes.
  • Receptor Modulation: Acts as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Phenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineLacks fluorine substituentPotentially different biological activity
2-Methyl-3-(4-fluorophenyl)-pyrazolo[4,3-c]quinolineDifferent position of methyl groupMay exhibit distinct pharmacological properties
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineChlorine instead of fluorineVariation in reactivity and biological effects

These compounds highlight the uniqueness of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline due to its fluorinated structure, which can significantly influence its chemical reactivity and biological activity compared to non-fluorinated analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.11717562 g/mol

Monoisotopic Mass

279.11717562 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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